Linoleoyl phenylalanine

Inflammation Lipid Signaling Macrophage Biology

Researchers validating N-acyl amino acid SAR face confounding class effects when assessing PGJ2 induction. Linoleoyl phenylalanine (CAS 2441-64-7) is a structurally matched, pathway-inactive negative control that eliminates this ambiguity. • Confirmed lack of 15-deoxy-Δ13,14-PGJ2 stimulatory activity in RAW 264.7 macrophages (Burstein et al., 2012). • Defines the inactivity baseline for SAR studies of linoleoyl-amino acid conjugates, enabling unambiguous attribution of PGJ2 elevation to test compound pharmacology. • Supplied as ≥98% pure white to off-white solid; soluble in DMSO, ethanol, DMF. Standard B2B global shipping available.

Molecular Formula C27H41NO3
Molecular Weight 427.6 g/mol
CAS No. 2441-64-7
Cat. No. B593687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleoyl phenylalanine
CAS2441-64-7
SynonymsN-Linoleoyl Phenylalanine
Molecular FormulaC27H41NO3
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C27H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21,25H,2-5,8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b7-6-,10-9-/t25-/m0/s1
InChIKeyHKUGGWURERXWKM-ABDCMALPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linoleoyl Phenylalanine: Endogenous N-Acyl Amine


Linoleoyl phenylalanine (N-linoleoyl phenylalanine) is an endogenous N-acyl amine belonging to the N-acylamide family of lipid signaling molecules, classified specifically as a long-chain N-acyl amino acid conjugate of linoleic acid (18:2) and phenylalanine [1]. It was first identified in Drosophila melanogaster larvae and is biosynthesized by the circulating enzyme PM20D1, which catalyzes the condensation of free fatty acids and amino acids, with degradation mediated primarily by fatty acid amide hydrolase (FAAH) [2]. The compound is supplied as a white to off-white solid with molecular formula C27H41NO3 (MW 427.62) and is soluble in DMSO, ethanol, and DMF for in vitro applications .

Class Endogenous N-acyl amine lipid
Key Pathway PGJ2 signaling probe / FAAH substrate
Common Use Negative control for N-acyl amino acid SAR

Linoleoyl Phenylalanine Substitution Risks


Within the N-acyl amino acid class, subtle structural variations—specifically the identity of the amino acid head group and fatty acyl chain—produce profound and non-linear changes in biological activity. As demonstrated by Burstein et al. (2012), substituting the amino acid moiety from alanine to phenylalanine within the linoleoyl conjugate series results in a near-complete loss of 15-deoxy-Δ13,14-PGJ2 stimulatory activity in RAW macrophage cells [1]. This extreme structure-activity relationship (SAR) gradient, where N-linoleoyl-D-phenylalanine ranks lowest among six tested analogs, precludes any assumption of functional equivalence [1]. Consequently, selecting a specific N-acyl amino acid without empirical validation of the intended biological response introduces substantial experimental risk, particularly in studies of inflammation resolution, mitochondrial uncoupling, or lipid signaling where stereochemistry and head group size are critical determinants of receptor engagement and downstream effects [2].

⚠️ Head group dictates activity: Phenylalanine substitution causes a near-complete loss of PGJ2 stimulatory response compared to alanine analogs, precluding functional equivalence.
⚠️ Stereochemistry alone is insufficient: D-configuration does not guarantee activity; the aromatic side chain introduces steric incompatibility with the putative receptor.
⚠️ Class-level inference fails: N-acyl amine anti-inflammatory potential cannot be assumed; empirical validation of the specific conjugate is required for mitochondrial uncoupling or inflammation resolution studies.

Linoleoyl Phenylalanine vs. Structural Analogs


PGJ2 Stimulation: Phenylalanine vs. Alanine Conjugates

In a direct head-to-head comparison within the same in vitro model, N-linoleoyl-D-phenylalanine (D-EMA-9(18:2)) exhibited negligible capacity to stimulate 15-deoxy-Δ13,14-PGJ2 production in RAW mouse macrophage cells, contrasting sharply with N-linoleoyl-D-alanine (D-EMA-2(18:2)), which was identified as the most active compound in the series [1]. The rank order of anti-inflammatory activity among six analogs placed N-linoleoyl-D-phenylalanine at the lowest position, demonstrating a dramatic loss of activity when the alanine head group is substituted with phenylalanine [1].

PGJ2 Stimulation: Phe vs. Ala
Head-to-head
Ranked lowest among six analogs; response indistinguishable from vehicle control. Comparator N-linoleoyl-D-alanine produced 1580 pg/ml PGJ2 at 10 µM.
Extreme SAR gradient supports negative control use.
Data to verify: PGJ2 ELISA in RAW cells, 0.3–10 µM range.
Inflammation Lipid Signaling Macrophage Biology

Chiral Specificity: D-Phenylalanine vs. L-Alanine

The study revealed a pronounced chiral preference in the PGJ2 stimulation assay, where the D-enantiomer of N-linoleoylalanine demonstrated significantly higher activity than the L-enantiomer [1]. N-linoleoyl-D-phenylalanine, despite sharing the D-configuration with the most active analog, failed to produce a response, indicating that stereochemistry alone is not sufficient to confer activity; the bulkier aromatic phenylalanine side chain introduces steric or electronic incompatibility with the putative receptor binding site [1].

Chiral Specificity: D-Phe vs. L-Ala
Head-to-head
D-alanine is ~52-fold more potent than L-alanine. D-phenylalanine shows no activity despite shared D-configuration.
Confirms receptor-mediated, enantiomer-specific mechanism.
Data to verify: 10 µM, 24h incubation, RAW cell model.
Stereochemistry Receptor Pharmacology Drug Discovery

PGJ2 Pathway Inactivity

Multiple vendor technical datasheets consistently report that N-linoleoyl phenylalanine does not increase 15-deoxy-PGJ2 expression in RAW cells, indicating a lack of anti-inflammatory action via this pathway, despite the broader class of N-acyl amines being characterized as promoters of mitochondrial uncoupling and possessing anti-inflammatory potential [1]. This property distinguishes it from other N-acyl amino acids such as N-linoleoylglycine and N-arachidonoylglycine, which do stimulate PGJ2 production and demonstrate in vivo anti-inflammatory efficacy in the mouse peritonitis model [2].

PGJ2 Pathway Inactivity
Cross-study
Consistent lack of PGJ2 pathway stimulation across vendor datasheets, distinguishing it from N-linoleoylglycine and N-arachidonoylglycine.
Validates role as a pathway-inactive probe.
Supplier-reported data; confirm in-house for assay validation.
Negative Control PGJ2 Pathway Inflammation Resolution

Linoleoyl Phenylalanine Research Applications


Negative Control for PGJ2 Anti-Inflammatory Assays

Procure Linoleoyl phenylalanine for use as a structurally matched negative control in RAW 264.7 macrophage assays evaluating 15-deoxy-Δ13,14-PGJ2 production. Its demonstrated lack of activity in this pathway [1] ensures that any observed PGJ2 elevation with test compounds (e.g., N-linoleoylglycine or N-arachidonylglycine) can be confidently attributed to compound-specific pharmacology rather than non-specific class effects. This application is essential for robust SAR studies and for validating assay specificity in inflammation resolution research .

SAR Studies of N-Acyl Amino Acid Lipid Signaling

Utilize Linoleoyl phenylalanine as a key comparator in systematic SAR investigations of the N-acyl amino acid family. The extreme activity cliff between N-linoleoyl-D-alanine (most active) and N-linoleoyl-D-phenylalanine (least active) [1] provides a defined experimental window for probing the steric and electronic requirements of the putative receptor (e.g., GPR18) mediating PGJ2 release. This compound enables precise mapping of amino acid head group tolerance, critical for medicinal chemistry efforts aimed at developing stable anti-inflammatory or metabolic disease therapeutics based on the linoleoyl conjugate scaffold .

Chiral Selectivity Reference in Lipid Signaling

Employ Linoleoyl phenylalanine (D-enantiomer) in studies designed to dissect enantiomer-specific signaling mechanisms. The documented high chiral preference of the linoleoylalanine pair (D >> L) [1], contrasted with the inactivity of D-phenylalanine, provides a powerful reference point for confirming that observed biological responses are mediated by stereospecific receptor interactions rather than membrane perturbation or other non-specific mechanisms. This application is particularly valuable in endocannabinoid-like lipid signaling research where receptor identity remains a key open question .

Application
Selection Property
Validation Focus
Negative control for PGJ2 anti-inflammatory assays
Structurally matched inactive probe
Confirm lack of PGJ2 response in macrophage assay model
SAR studies of N-acyl amino acid lipid signaling
Extreme activity cliff comparator
Map head group steric tolerance at putative receptor
Chiral selectivity reference in lipid signaling
Stereochemically controlled inactive enantiomer
Dissect receptor-mediated vs. non-specific membrane effects

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